5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Übersicht
Beschreibung
5-(4-Pyridyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 . The IUPAC name for this compound is 5-(4-pyridinyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid is 1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) . This indicates the arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
5-(4-Pyridyl)isoxazole-3-carboxylic Acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity: Functionalized isoxazole scaffolds exhibit anticancer properties. Researchers have explored their potential as HDAC inhibitors, which play a crucial role in cancer therapy . Isoxazole-containing compounds can be designed to target specific cancer pathways.
Antibacterial and Antimicrobial Agents: Isoxazoles have been investigated for their antibacterial and antimicrobial activities. By modifying the side chains, researchers can fine-tune their effectiveness against specific pathogens.
COX2 Inhibition: The core structure of isoxazole is present in drugs like parecoxib, which acts as a COX2 inhibitor. These inhibitors are used to manage pain and inflammation in conditions such as arthritis.
Immunomodulation: Leflunomide, containing an isoxazole moiety, is an immunosuppressant agent. It is used to treat autoimmune diseases like rheumatoid arthritis.
Synthetic Routes and Metal-Free Strategies
Developing eco-friendly synthetic strategies for isoxazole synthesis is essential. Traditional methods often employ Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions, but these have drawbacks such as high costs, toxicity, and waste generation. Researchers have explored alternate metal-free synthetic routes . These strategies aim to reduce environmental impact and improve accessibility to isoxazole derivatives.
Solid-Phase Synthesis
Researchers have successfully coupled isoxazole derivatives to resin-bound peptides using solid-phase synthesis. For example, 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid (AMIA) has been coupled to peptides under various reaction conditions, including ultrasonic agitated solid-phase synthesis .
Pyrazole-Containing Compounds
While not directly related to isoxazoles, pyrazole-containing compounds are influential N-heterocycles. They find applications in biological, physical-chemical, material science, and industrial fields .
Safety and Hazards
Zukünftige Richtungen
The development of new synthetic strategies and the design of new isoxazole derivatives are of prime importance given the wide spectrum of biological activities and therapeutic potential of these compounds . The focus of future research could be on the development of clinically viable drugs using this information .
Wirkmechanismus
Target of Action
5-(4-Pyridyl)isoxazole-3-carboxylic Acid, also known as 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid, is a compound that belongs to the isoxazole class . Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The interaction with these targets can lead to changes in cellular processes, contributing to their biological activities .
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . These compounds can interact with different targets, leading to changes in the downstream effects of these pathways .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antibacterial, and antimicrobial activity . These activities suggest that the compound can induce changes at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKJHQMKVJKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)isoxazole-3-carboxylic Acid | |
CAS RN |
893638-41-0 | |
Record name | 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.